4-(3-Buten-1-yl)-4'-methylbiphenyl

説明

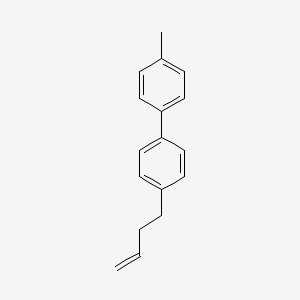

Structure

3D Structure

特性

IUPAC Name |

1-but-3-enyl-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-3-4-5-15-8-12-17(13-9-15)16-10-6-14(2)7-11-16/h3,6-13H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSOYQOUJQMUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Buten-1-yl)-4'-methylbiphenyl

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(3-Buten-1-yl)-4'-methylbiphenyl. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The guide will delve into the predicted spectral data, peak assignments, and the underlying principles governing the observed chemical shifts and coupling constants.

Introduction to NMR-based Structural Elucidation of Biphenyl Derivatives

Substituted biphenyls are a significant class of compounds in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of their molecular structure. The conformation of biphenyl derivatives can be complex, and NMR provides crucial insights into the electronic environment of each nucleus, allowing for detailed structural assignment.[1] This guide will provide a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 4-(3-Buten-1-yl)-4'-methylbiphenyl, based on established principles and data from analogous structures.

Experimental Considerations for NMR Acquisition

For the acquisition of high-quality ¹H and ¹³C NMR spectra of 4-(3-Buten-1-yl)-4'-methylbiphenyl, the following experimental parameters are recommended:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of non-polar compound.

-

Reference Standard: Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially in the aromatic region of the ¹H spectrum.

-

¹H NMR Parameters: A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be employed.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A sufficient relaxation delay should be used to ensure accurate integration of quaternary carbons, although quantitative analysis is not the primary goal here.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(3-Buten-1-yl)-4'-methylbiphenyl is predicted to exhibit distinct signals corresponding to the aromatic protons of the biphenyl core, the protons of the butenyl chain, and the methyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | ~7.48 | d | ~8.0 | 2H |

| H-2, H-6 | ~7.45 | d | ~8.2 | 2H |

| H-3', H-5' | ~7.24 | d | ~8.0 | 2H |

| H-3, H-5 | ~7.21 | d | ~8.2 | 2H |

| H-3'' | ~5.85 | ddt | J = 17.0, 10.2, 6.7 | 1H |

| H-4'' (trans) | ~5.04 | dq | J = 17.0, 1.7 | 1H |

| H-4'' (cis) | ~4.98 | dq | J = 10.2, 1.7 | 1H |

| H-1'' | ~2.70 | t | J = 7.7 | 2H |

| H-2'' | ~2.40 | qt | J = 7.7, 6.7 | 2H |

| -CH₃ | ~2.40 | s | - | 3H |

Analysis of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.0-7.5 ppm): The biphenyl core will give rise to a set of signals in this region. The protons on the methyl-substituted ring (H-2', H-6' and H-3', H-5') and the butenyl-substituted ring (H-2, H-6 and H-3, H-5) will appear as distinct doublets due to ortho-coupling. The electron-donating methyl group is expected to cause a slight upfield shift of the protons on its ring compared to the butenyl-substituted ring.[2]

-

Vinylic Protons (4.9-5.9 ppm): The terminal vinyl group of the butenyl chain will produce three distinct signals. The proton on the internal carbon (H-3'') will appear as a doublet of doublets of triplets (ddt) due to coupling with the trans, cis, and adjacent methylene protons. The two terminal protons (H-4'') are diastereotopic and will appear as distinct signals, likely as doublets of quartets, showing large geminal coupling and smaller couplings to the other vinylic and allylic protons.[3]

-

Aliphatic Region (2.3-2.8 ppm): The two methylene groups of the butenyl chain will appear in this region. The benzylic protons (H-1'') will be a triplet, coupled to the adjacent methylene protons. The allylic protons (H-2'') will appear as a quartet of triplets, being coupled to both the benzylic and vinylic protons.

-

Methyl Protons (~2.4 ppm): The methyl group attached to the biphenyl ring will give a characteristic singlet in the upfield region of the aromatic spectrum.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4' | ~141.0 |

| C-1 | ~139.8 |

| C-1' | ~138.2 |

| C-4 | ~137.9 |

| C-3'' | ~138.5 |

| C-2', C-6' | ~129.5 |

| C-3, C-5 | ~128.8 |

| C-2, C-6 | ~127.0 |

| C-3', C-5' | ~126.9 |

| C-4'' | ~114.8 |

| C-1'' | ~35.4 |

| C-2'' | ~35.2 |

| -CH₃ | ~21.1 |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Aromatic Region (125-142 ppm): The spectrum will contain several signals for the aromatic carbons. The quaternary carbons (C-1, C-4, C-1', and C-4') will have distinct chemical shifts. The carbon bearing the methyl group (C-4') and the carbon bearing the butenyl group (C-4) are expected to be downfield. The protonated aromatic carbons will appear in the range of 126-130 ppm.[5]

-

Vinylic Carbons (114-139 ppm): The two carbons of the vinyl group will be readily identifiable. The terminal CH₂ carbon (C-4'') will be significantly upfield compared to the substituted CH carbon (C-3'').[6]

-

Aliphatic Carbons (21-36 ppm): The two methylene carbons of the butenyl chain (C-1'' and C-2'') and the methyl carbon will appear in the upfield region of the spectrum. The methyl carbon signal is expected at approximately 21.1 ppm.[2]

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 4-(3-Buten-1-yl)-4'-methylbiphenyl with the atom numbering used for the NMR assignments.

Caption: Molecular structure of 4-(3-Buten-1-yl)-4'-methylbiphenyl with atom numbering.

Conclusion

This technical guide has presented a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(3-Buten-1-yl)-4'-methylbiphenyl. By leveraging data from structurally similar compounds and fundamental NMR principles, we have assigned the chemical shifts and multiplicities for all proton and carbon nuclei. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of novel biphenyl derivatives, facilitating rapid and accurate structural confirmation. The provided experimental considerations also offer a practical framework for obtaining high-quality NMR data for this class of molecules.

References

- Gerard, H., Avalos, J., Galland, D., & Volino, F. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis.

- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (2005). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Orliac, A., Mahouche-Chergui, S., Cat-Thao, T., & Charlot, F. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki-Miyaura reactions of aryl bromides.

- Berdagué, P., Herbert-Pucheta, J. E., Jha, V., Panossian, A., Leroux, F. R., & Lesot, P. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. New Journal of Chemistry, 39(11), 8469-8481.

- Facelli, J. C., Grant, D. M., & Michl, J. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(31), 7439–7445.

- Akiyama, M., Watanabe, T., & Kakihana, M. (1990). Internal rotation of biphenyl in solution studied by IR and NMR spectra. The Journal of Physical Chemistry, 94(22), 8493–8497.

- Beger, R. D., & Wilkes, J. G. (2002). Combining NMR Spectral and Structural Data to Form Models of Polychlorinated Dibenzodioxins, Dibenzofurans, and Biphenyls Binding to the AhR. Journal of Computer-Aided Molecular Design, 16(5-6), 335-346.

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Kohzadi, H., & Soleiman-Beigi, M. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate (NAS@Cu): Characterization, synthesis and application in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 44(23), 9683-9693.

-

PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylbiphenyl. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Butenylbenzene. Retrieved from [Link]

- Johnson, L. F., & Jankowski, W. C. (1972). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

MaChemGuy. (2015, March 14). Carbon13 NMR - Two worked examples [Video]. YouTube. [Link]

-

Jasperse, C. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). Retrieved from [Link]

Sources

Crystal structure and physical properties of 4-(3-Buten-1-yl)-4'-methylbiphenyl

An In-Depth Technical Guide to the Crystal Structure and Physical Properties of 4-(3-Buten-1-yl)-4'-methylbiphenyl

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and physical properties of 4-(3-Buten-1-yl)-4'-methylbiphenyl, a biphenyl derivative with potential applications in materials science and medicinal chemistry. While a definitive, publicly available experimental crystal structure for this specific compound is not available at the time of this writing, this document furnishes a robust predictive framework based on the crystallographic data of analogous biphenyl compounds.[1][2] We will delve into the probable molecular conformation, crystal packing, and intermolecular interactions. Furthermore, this guide outlines detailed experimental protocols for the synthesis and characterization of 4-(3-Buten-1-yl)-4'-methylbiphenyl, including standard techniques for determining its crystal structure and physical properties. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related molecules.

Introduction: The Significance of Biphenyl Derivatives

Biphenyl and its derivatives are a class of organic compounds that have garnered significant interest across various scientific disciplines. Their unique structural motif, characterized by two phenyl rings linked by a single bond, allows for a range of conformational possibilities that influence their physical and chemical properties.[3] These compounds are integral to the development of liquid crystals, advanced polymers, and as scaffolds in pharmaceutical agents.[2] The specific substitution pattern on the biphenyl core, as in 4-(3-Buten-1-yl)-4'-methylbiphenyl, can profoundly impact its molecular geometry, crystal packing, and ultimately, its function. Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as it governs crucial material properties such as melting point, solubility, and bioavailability.[2]

The subject of this guide, 4-(3-Buten-1-yl)-4'-methylbiphenyl, is a solid at room temperature with a molecular weight of 222.33 g/mol .[4][5][6] Its structure, featuring a flexible butenyl group and a methyl group on opposite ends of the biphenyl core, presents an interesting case for crystallographic analysis.

Predicted Crystal Structure and Molecular Geometry

In the absence of a determined crystal structure for 4-(3-Buten-1-yl)-4'-methylbiphenyl, we can infer its likely structural characteristics by examining the parent biphenyl molecule and similarly substituted derivatives.

The Dihedral Angle: A Key Structural Parameter

A critical feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the gaseous state, the phenyl rings of biphenyl are twisted with respect to each other at an angle of approximately 44.4°.[3][7] However, in the crystalline state, the molecule can be planar or non-planar, influenced by intermolecular forces and the nature of its substituents.[7] For many biphenyl derivatives, the dihedral angle is a crucial determinant of the molecule's overall shape and its ability to pack efficiently in a crystal lattice.[1]

For 4-(3-Buten-1-yl)-4'-methylbiphenyl, the presence of substituents at the para-positions is not expected to introduce significant steric hindrance that would force a large dihedral angle, unlike ortho-substituted biphenyls.[7] It is plausible that the molecule will adopt a non-planar conformation in the solid state, with a dihedral angle similar to that observed in other para-substituted biphenyls.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 4-(3-Buten-1-yl)-4'-methylbiphenyl will likely be governed by a combination of van der Waals forces. The aromatic rings can participate in π-π stacking interactions, which are common in the crystal structures of biphenyl derivatives.[8] The butenyl and methyl groups will also contribute to the overall crystal stability through weaker van der Waals interactions. The interplay of these forces will dictate the final crystal system, space group, and unit cell dimensions.

Physical Properties

A summary of the known physical properties of 4-(3-Buten-1-yl)-4'-methylbiphenyl is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈ | [4][5] |

| Molecular Weight | 222.33 g/mol | [4][5][6] |

| Physical Form | Solid, White to Almost white powder to crystal | [4][9] |

| Melting Point | 52.0 - 56.0 °C (54 °C reported) | [4][5][9] |

| Purity | >98.0% (GC) | [9] |

| CAS Number | 117713-14-1 | [4][5][9] |

Experimental Protocols

To provide a comprehensive understanding, this section details the experimental procedures for the synthesis and characterization of 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Synthesis: A Suzuki-Miyaura Cross-Coupling Approach

A plausible and efficient method for the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and is known for its high yields and tolerance of various functional groups.[10]

Diagram: Proposed Synthesis Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1 [sigmaaldrich.com]

- 5. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1 [sigmaaldrich.com]

- 6. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1 [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 4-(3-Buten-1-yl)-4'-methylbiphenyl

This technical guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 4-(3-Buten-1-yl)-4'-methylbiphenyl. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert analysis to elucidate the fragmentation behavior of this specific molecule. The insights herein are grounded in established chemical principles and analogous fragmentation patterns observed in structurally related compounds.

Introduction: The Molecule and the Method

Electron ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation known as the molecular ion.[1][2] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, providing valuable information about the analyte's structure.

The subject of this guide, 4-(3-Buten-1-yl)-4'-methylbiphenyl, possesses several key structural features that dictate its fragmentation behavior: a biphenyl core, a methyl substituent on one phenyl ring, and an unsaturated butenyl side chain on the other. The biphenyl system provides a stable, conjugated platform, while the alkyl and alkenyl substituents offer sites for characteristic cleavage reactions.

Predicted Primary Fragmentation Pathways

Upon electron ionization, 4-(3-Buten-1-yl)-4'-methylbiphenyl (molecular weight: 222.34 g/mol ) is expected to form a molecular ion ([M]•+) at m/z 222. The subsequent fragmentation is predicted to be dominated by pathways that lead to the formation of stable carbocations and radical species.

Benzylic Cleavage: The Dominant Pathway

The most favorable fragmentation pathway for alkyl-substituted aromatic compounds is typically benzylic cleavage, which involves the homolytic cleavage of the bond beta to the aromatic ring.[3][4] This process results in the formation of a resonance-stabilized benzylic cation. In the case of 4-(3-Buten-1-yl)-4'-methylbiphenyl, cleavage of the Cα-Cβ bond of the butenyl side chain is anticipated to be a major fragmentation route.

This cleavage would result in the loss of a propyl radical (•CH2CH2CH3) and the formation of a highly stable benzylic cation at m/z 179 . The stability of this ion is enhanced by the delocalization of the positive charge across the biphenyl system.

Figure 1: Predicted benzylic cleavage of the molecular ion.

Allylic Cleavage of the Butenyl Side Chain

Another significant fragmentation pathway involves cleavage of the bond beta to the double bond in the butenyl side chain, known as allylic cleavage. This cleavage is favored due to the formation of a stable allylic radical. This pathway would lead to the loss of an ethyl radical (•CH2CH3) and the formation of a cation at m/z 193 .

Figure 2: Predicted allylic cleavage of the molecular ion.

McLafferty-type Rearrangement

While the classic McLafferty rearrangement requires a carbonyl group, analogous rearrangements can occur in other systems containing a double bond and a transferable gamma-hydrogen.[5][6][7] For 4-(3-Buten-1-yl)-4'-methylbiphenyl, a six-membered transition state can be envisioned, leading to the elimination of a neutral butene molecule and the formation of a radical cation at m/z 166 , corresponding to the 4-methylbiphenyl radical cation.

Figure 3: Predicted McLafferty-type rearrangement.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that contribute to the complexity of the mass spectrum.

Fragmentation of the Benzylic Cation (m/z 179)

The benzylic cation at m/z 179 is expected to be relatively stable. However, it may undergo further fragmentation through the loss of a hydrogen molecule (H2) to form an ion at m/z 177 , or potentially lose a methyl radical from the other ring to form an ion at m/z 164 .

Fragmentation of the Biphenyl Core

The biphenyl core itself is quite stable, as evidenced by the mass spectrum of biphenyl, which shows a prominent molecular ion.[8] However, at higher energies, fragmentation of the biphenyl ring system can occur, leading to the loss of acetylene (C2H2) or other small neutral fragments. For example, the ion at m/z 166 could lose acetylene to form an ion at m/z 140 .

Summary of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for 4-(3-Buten-1-yl)-4'-methylbiphenyl, their proposed structures, and the fragmentation pathway leading to their formation.

| m/z | Proposed Structure | Formation Pathway |

| 222 | [C17H18]•+ (Molecular Ion) | Electron Ionization |

| 193 | [C15H13]+ | Allylic cleavage (Loss of •C2H5) |

| 179 | [C14H11]+ | Benzylic cleavage (Loss of •C3H7) |

| 166 | [C13H10]•+ | McLafferty-type rearrangement (Loss of C4H8) |

| 165 | [C13H9]+ | Loss of H• from m/z 166 |

| 152 | [C12H8]•+ | Loss of CH2 from m/z 166 |

Experimental Protocol for Mass Spectrum Acquisition

To experimentally verify the predicted fragmentation pathways, the following protocol for acquiring the electron ionization mass spectrum of 4-(3-Buten-1-yl)-4'-methylbiphenyl is recommended.

5.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of 4-(3-Buten-1-yl)-4'-methylbiphenyl in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100 µg/mL.

-

Ensure the sample is free of non-volatile impurities that could contaminate the ion source.

5.2. Instrumentation and Parameters

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system is ideal for introducing the sample.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching)

-

Ion Source Temperature: 230 °C

-

GC Column: A non-polar column (e.g., DB-5ms) is suitable for this analyte.

-

GC Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

Mass Range: Scan from m/z 40 to 300.

5.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to 4-(3-Buten-1-yl)-4'-methylbiphenyl.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The electron ionization mass spectrometry fragmentation of 4-(3-Buten-1-yl)-4'-methylbiphenyl is predicted to be governed by established principles of organic mass spectrometry, primarily benzylic cleavage, allylic cleavage, and McLafferty-type rearrangements. The resulting fragment ions provide a wealth of structural information that can be used for the identification and characterization of this molecule. Experimental verification of these predicted pathways will provide a definitive understanding of its gas-phase ion chemistry.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

-

Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism. [Link]

-

Chemistry Steps. McLafferty Rearrangement. [Link]

-

AK Lectures. McLafferty Rearrangement. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE Core. Mass Spectrometry: Aromatic Compound Fragmentation in Analytical Chemistry. [Link]

-

University of Münster. MS-Terms, Mass Spectrometry. [Link]

-

General Fragmentation Modes. [Link]

-

Wikipedia. McLafferty rearrangement. [Link]

-

Socratic. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. [Link]

-

Slideshare. Retro diels alder reaction and ortho effect. [Link]

-

YouTube. Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). [Link]

-

ResearchGate. (PDF) Retro‐Diels‐Alder reaction in mass spectrometry. [Link]

-

ACS Publications. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. [Link]

-

TUE Research Portal. Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. [Link]

-

PMC. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

-

YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

-

MassBank. Biphenyls and derivatives. [Link]

-

Doc Brown's Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. [Link]

-

ResearchGate. A fragment of mass-chromatogram of alkylbenzenes of normal structure... [Link]

-

PMC. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

Wiley Online Library. Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Interpretation of mass spectra. [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

Intro to Mass Spectrometry. Fragmentation Mechanisms. [Link]

-

Korea Society for Mass Spectrometry. Mass Spectrometry Letters. [Link]

-

ChemRxiv. Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. [Link]

-

NSF PAGES. Metabolite Fragmentation Visualization. [Link]

-

AZoNetwork. Magnetic Resonance Mass Spectrometry for Fragment-based Drug Discovery. [Link]

Sources

- 1. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]

- 2. aklectures.com [aklectures.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. jove.com [jove.com]

- 5. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Biphenyl(92-52-4) MS [m.chemicalbook.com]

Thermodynamic and Kinetic Stability Profile of 4-(3-Buten-1-yl)-4'-methylbiphenyl at Ambient Conditions

Executive Summary

For researchers and drug development professionals utilizing biphenyl derivatives as synthetic intermediates or liquid crystal scaffolds, understanding ambient stability is critical. 4-(3-Buten-1-yl)-4'-methylbiphenyl (CAS: 117713-14-1) presents a fascinating structural dichotomy: it pairs a highly stable, conjugated biphenyl core with a metastable terminal alkene.

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic properties at room temperature. The core thesis is that while the molecule is thermodynamically metastable relative to its conjugated isomer, it exhibits robust kinetic stability due to high activation barriers for spontaneous isomerization. However, its weak benzylic and allylic C-H bonds introduce specific vulnerabilities to auto-oxidation over extended storage periods.

Structural Thermodynamics & Energy Landscapes

The Biphenyl Core: Conformational Flexibility and Thermal Sinks

The biphenyl scaffold provides a massive thermodynamic sink that anchors the molecule's overall stability. The 1 is approximately 8.0 kJ/mol[1]. This exceptionally low energy barrier allows the two phenyl rings to freely rotate and adopt a twisted conformation (typically ~45° in solution) to minimize steric clashes between ortho-hydrogens while maintaining partial π-conjugation. Causally, this flexibility allows the molecule to efficiently dissipate ambient thermal energy through rotational modes without stressing the covalent framework.

The Terminal Alkene: Metastability and Isomerization Barriers

The 3-butenyl substituent features an isolated terminal double bond. Thermodynamically, terminal alkenes are higher in energy than internal alkenes due to the lack of hyperconjugative stabilization from adjacent alkyl groups. The 2 (where the double bond migrates to conjugate with the biphenyl ring) is approximately ΔG° = +3.1 kcal/mol[2].

Despite this thermodynamic driving force, 4-(3-Buten-1-yl)-4'-methylbiphenyl does not spontaneously isomerize at room temperature. The causality lies in orbital symmetry: concerted 1,3-hydrogen shifts are symmetry-forbidden under thermal conditions. Without a transition metal catalyst or strong acid/base to lower the activation energy ( Ea ), the kinetic barrier remains insurmountable at 25°C.

C-H Bond Dissociation Energies: The Auto-Oxidation Vulnerability

While the alkene is kinetically locked, the molecule is vulnerable to radical-mediated auto-oxidation. The 3 is notably weak at ~82 kcal/mol[3], and the 4 is approximately 88 kcal/mol[4]. Because these bonds are significantly weaker than standard alkyl C-H bonds (~98 kcal/mol), they are prime targets for hydrogen abstraction by ground-state triplet oxygen ( 3O2 ), leading to the slow formation of hydroperoxides.

Thermodynamic energy landscape and primary degradation pathways.

Quantitative Thermodynamic Parameters

To facilitate kinetic modeling and shelf-life predictions, the critical thermodynamic parameters of the molecule and its substructures are summarized below.

| Parameter | Value | Significance |

| Biphenyl Rotational Barrier | ~8.0 kJ/mol | Enables rapid thermal dissipation via conformational flexing. |

| Isomerization ΔG° | -3.1 kcal/mol | Thermodynamic driving force toward the conjugated internal alkene. |

| Benzylic C-H BDE | ~82 kcal/mol | Primary site for radical initiation and auto-oxidation. |

| Allylic C-H BDE | ~88 kcal/mol | Secondary site for radical initiation. |

Self-Validating Experimental Protocols for Stability Assessment

To empirically validate the stability profile of 4-(3-Buten-1-yl)-4'-methylbiphenyl, researchers must employ self-validating workflows that isolate thermal degradation from oxidative degradation.

Protocol 1: Accelerated Oxidative and Thermal Degradation Tracking

This protocol uses parallel environmental controls to establish causality between atmospheric exposure and degradation pathways.

-

Sample Preparation: Dissolve 50 mg of the compound in 1 mL of deuterated chloroform ( CDCl3 ). Add 5.0 mg of 1,3,5-trimethoxybenzene as a highly stable internal standard for quantitative NMR (qNMR).

-

Environmental Isolation: Split the solution into two sealed NMR tubes. Purge Tube A with ultra-pure Argon (thermal control). Purge Tube B with pure Oxygen (oxidative test).

-

Accelerated Incubation: Incubate both tubes at 60°C in the dark to prevent photolytic radical initiation.

-

qNMR Analysis: Acquire 1H -NMR spectra every 24 hours for 7 days.

-

Self-Validation Logic: The internal standard ensures mass balance. If the terminal alkene multiplets (δ 4.9–5.8 ppm) decrease in Tube B but not Tube A, the degradation is strictly oxidative. If new vinylic signals appear in both tubes, thermal isomerization is occurring. If total integrated mass decreases relative to the standard, the compound is polymerizing into insoluble oligomers.

-

Protocol 2: Baseline Thermodynamic Profiling via DSC/TGA

To define the absolute thermal limits before bond cleavage occurs, thermal analysis must be coupled with mass spectrometry.

-

Differential Scanning Calorimetry (DSC): Load 5 mg of the neat compound into an aluminum pan. Ramp temperature from 25°C to 300°C at 10°C/min under nitrogen. This identifies phase transitions (melting point) without degradation.

-

TGA-MS Analysis: Load 10 mg into a thermogravimetric analyzer coupled to a mass spectrometer. Ramp at 10°C/min under synthetic air.

-

Self-Validation Logic: TGA measures mass loss, while MS identifies the exact molecular weight of the off-gassed fragments. If mass loss correlates with the detection of m/z fragments corresponding to peroxides or cleaved butenyl chains, the thermodynamic failure point of the benzylic bond is definitively identified.

-

Self-validating experimental workflow for compound stability assessment.

References

- Source: comporgchem.

- Source: acs.

- Source: benchchem.

- Source: grokipedia.

Sources

An In-Depth Technical Guide to the Electronic Properties and UV-Vis Absorption of 4-(3-Buten-1-yl)-4'-methylbiphenyl

Abstract

This technical guide provides a comprehensive framework for the characterization of the electronic and photophysical properties of 4-(3-buten-1-yl)-4'-methylbiphenyl, a substituted aromatic hydrocarbon of interest in materials science and as a structural motif in medicinal chemistry. Given the scarcity of published experimental data for this specific molecule, this document serves as both a predictive overview and a methodological guide for researchers. We will delve into the theoretical underpinnings of its electronic structure, predict its UV-Vis absorption characteristics based on the well-understood behavior of its parent compounds, and provide detailed, field-proven protocols for both experimental and computational characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently investigate this and similar biphenyl derivatives.

Introduction: The Biphenyl Scaffold and the Influence of Substitution

The biphenyl moiety is a privileged structural unit in organic chemistry, forming the core of liquid crystals, organic light-emitting diodes (OLEDs), and numerous pharmaceutical agents.[1] Its rigidity and extended π-system give rise to unique electronic and photophysical properties. The electronic behavior of the biphenyl system is highly tunable through the introduction of substituents.

The molecule of interest, 4-(3-buten-1-yl)-4'-methylbiphenyl, features a biphenyl core with two distinct substituents:

-

4'-methyl group: An alkyl group that acts as a weak electron-donating group (EDG) through an inductive effect. EDGs typically increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the UV-Vis absorption spectrum.

-

4-(3-buten-1-yl) group: An alkyl chain with a terminal alkene. While the alkyl chain itself is an EDG, the isolated double bond of the butenyl group does not extend the π-conjugation of the biphenyl system. Its primary electronic influence will be inductive, similar to other alkyl groups.

The dihedral angle between the two phenyl rings is a critical determinant of the extent of π-conjugation. In the gas phase, biphenyl has a twisted conformation, which represents a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance. Substituents can influence this angle, thereby modulating the electronic properties.[2]

Caption: Molecular structure of 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Theoretical Framework of Electronic Properties

The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals (MOs). For understanding UV-Vis absorption, two orbitals are of paramount importance:

-

Highest Occupied Molecular Orbital (HOMO): The highest energy level that contains electrons in the ground state.[3]

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy level that is vacant in the ground state.[3]

The energy difference between these two orbitals is known as the HOMO-LUMO gap . This gap represents the lowest energy electronic excitation possible for the molecule.[4] When a molecule absorbs a photon of light with energy equal to or greater than the HOMO-LUMO gap, an electron is promoted from the HOMO to the LUMO. This process is the basis of UV-Vis spectroscopy.[5]

For aromatic systems like biphenyl, the primary electronic transition observed in the UV-Vis spectrum is a π → π transition, where an electron is excited from a bonding π orbital (part of the HOMO) to an antibonding π orbital (part of the LUMO). The energy of this transition, and thus the wavelength of maximum absorption (λ_max), is directly related to the HOMO-LUMO gap.

Caption: Conceptual diagram of a HOMO to LUMO electronic transition.

Predicted Electronic Properties and UV-Vis Absorption

While specific experimental data for 4-(3-buten-1-yl)-4'-methylbiphenyl is unavailable, we can make informed predictions based on data from its parent compounds, biphenyl and 4-methylbiphenyl. The methyl group in the 4-position is known to cause a slight bathochromic shift compared to unsubstituted biphenyl due to its electron-donating nature. The 4-(3-buten-1-yl) group is also an alkyl substituent and is expected to have a similar, weak electron-donating effect. Therefore, the λ_max of the title compound is predicted to be slightly longer than that of 4-methylbiphenyl.

| Compound | λ_max (nm) | Molar Absorptivity (ε) | Solvent | Reference |

| Biphenyl | ~248 | ~17,000 | Ethanol | [6] |

| 4-Methylbiphenyl | ~252 | Not specified | Not specified | [7][8] |

| 4-(3-Buten-1-yl)-4'-methylbiphenyl | ~253-258 (Predicted) | ~18,000-22,000 (Predicted) | Ethanol |

Experimental Determination of UV-Vis Absorption Spectrum

To obtain reliable UV-Vis absorption data, a rigorous and well-documented experimental protocol is essential. The following workflow is designed to be a self-validating system.

Caption: Computational workflow for predicting electronic properties and UV-Vis spectra.

Protocol for Computational Modeling

1. Structure Building:

-

Construct the 3D structure of 4-(3-buten-1-yl)-4'-methylbiphenyl using a molecular modeling software.

2. Ground State Geometry Optimization:

-

Perform a geometry optimization using Density Functional Theory (DFT).

-

Rationale: This step finds the lowest energy conformation of the molecule.

-

Recommended Method: B3LYP functional with a 6-31G(d) basis set. This combination is a well-established standard for organic molecules.

3. Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

Rationale: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy.

4. Excited State Calculation:

-

Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths. [9]* Rationale: This calculation simulates the electronic transitions that correspond to the absorption of light.

-

Recommended Method: TD-B3LYP/6-31G(d). Request a sufficient number of excited states (e.g., 10-20) to ensure the main transitions in the UV region are captured.

-

A solvent model (e.g., Polarizable Continuum Model, PCM) can be included to simulate the effect of different solvents on the spectrum.

5. Spectrum Simulation and Analysis:

-

The output of the TD-DFT calculation will provide a list of electronic transitions with their corresponding wavelengths and oscillator strengths. The oscillator strength is proportional to the intensity of the absorption.

-

Plot the calculated transitions, typically broadened with a Gaussian function, to generate a simulated UV-Vis spectrum.

-

Analyze the molecular orbitals involved in the most intense transitions to confirm their π → π* character.

-

Extract the calculated HOMO and LUMO energies to determine the theoretical HOMO-LUMO gap.

Data Interpretation and Application

The combined experimental and computational data provides a comprehensive picture of the electronic properties of 4-(3-buten-1-yl)-4'-methylbiphenyl.

-

HOMO-LUMO Gap: The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity. In drug development, these values can be important for understanding redox processes and potential metabolic pathways. In materials science, the HOMO-LUMO gap is crucial for designing materials with specific electronic and optical properties, such as in OLEDs where it influences the color of emitted light. [10]

-

UV-Vis Spectrum: The λ_max and molar absorptivity are characteristic fingerprints of the molecule. In a pharmaceutical context, a strong absorption in the UVA or UVB range (290-400 nm) might warrant further investigation for potential photosensitivity or phototoxicity.

Conclusion

While experimental data for 4-(3-buten-1-yl)-4'-methylbiphenyl is not yet prevalent in the scientific literature, its electronic and photophysical properties can be reliably predicted and characterized using established theoretical and experimental techniques. The presence of two alkyl substituents on the biphenyl core suggests its UV-Vis absorption maximum will be slightly red-shifted compared to unsubstituted biphenyl. This guide provides robust, step-by-step protocols for both the experimental measurement of its UV-Vis absorption spectrum and the computational modeling of its electronic properties. By following these methodologies, researchers can confidently elucidate the characteristics of this molecule and apply this knowledge to the fields of drug development and materials science.

References

-

Negative solvatochromism of push–pull biphenyl compounds: a theoretical study. (2015). Theoretical Chemistry Accounts. [Link]

-

Synthesis and mesomorphic properties of 4-alkyl-3,4′-disubstituted biphenyls and terphenyls. (1991). Liquid Crystals. [Link]

-

Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. (2018). Liquid Crystals. [Link]

-

Synthesis of 4,4'- distyryl-biphenyl. PrepChem.com. [Link]

-

Studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using dft method. Chemistry Journal of Moldova. [Link]

-

4-Methylbiphenyl - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

-

UV-Vis Spectroscopy of Organic Compounds. Scribd. [Link]

-

Solvatochromic effect of biphenyl-flanked m-terphenyls derivatives 11c. ResearchGate. [Link]

-

Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (2015). [Link]

-

Chemical structure of novel 4-n-alkyl-4´-metaboranobiphenyl series. ResearchGate. [Link]

-

Substituent Effects. University of Calgary. [Link]

-

Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. [Link]

-

Structural and Electrochemical Properties of 4‑Methyl-4′‑(n‑mercaptoalkyl) Biphenyls Self-Assembled on the Au(100). PMC. [Link]

-

4,4'-Biphenol. Wikipedia. [Link]

-

Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. (2004). Penn State Research Database. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). International Journal of Advances in Scientific Research and Engineering. [Link]

-

4-Methylbiphenyl. PubChem. [Link]

-

DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2025). ChemRxiv. [Link]

-

The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

-

Qualitative UV-VIS Spectrophotometry Laboratory. La Salle University. [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]

-

Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. [Link]

-

1,1'-Biphenyl, 4-methyl-. NIST WebBook. [Link]

-

STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova. [Link]

-

Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. [Link]

-

“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]

-

1,1'-Biphenyl, 4-methyl-. NIST WebBook. [Link]

-

Electronic Structures and Spectroscopic Properties of 4-[(1,2-Diphenyl). Journal of Atomic and Molecular Science. [Link]

-

Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4º-dimethylbiphenyl, 4,4º-dimethyl-2,2º-bipyridine. CORE. [Link]

-

Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2017). PMC. [Link]

-

UV/Vis spectra of compound 4b measured in various solvents. ResearchGate. [Link]

-

UVVis spectroscopy. ORCA 5.0 tutorials. [Link]

-

TDDFT. Rowan Scientific. [Link]

-

Visible and Ultraviolet Spectroscopy. MSU chemistry. [Link]

-

DFT study of electro-optical, electronic and thermal properties of 4- n -alkoxy-4′-cynobiphenyl liquid crystal series. ResearchGate. [Link]

-

Using new solvatochromic parameters to investigate dye–solvent interactions. (2022). Australian Journal of Chemistry. [Link]

-

Solvatochromic – Knowledge and References. Taylor & Francis. [Link]

-

HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine complexes. SOAR. [Link]

-

4,4'-Biphenyldiol - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

-

The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless?. (2018). [Link]

-

HOMO-LUMO gaps. Computational Chemistry Comparison and Benchmark Database. [Link]

-

Biphenyl. NIST WebBook. [Link]VIS&Index=1#UV-VIS)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]

- 4. learn.schrodinger.com [learn.schrodinger.com]

- 5. joaquinbarroso.com [joaquinbarroso.com]

- 6. Biphenyl [webbook.nist.gov]

- 7. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 8. 1,1'-Biphenyl, 4-methyl- [webbook.nist.gov]

- 9. TDDFT | Rowan [rowansci.com]

- 10. DSpace [soar.wichita.edu]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Buten-1-yl)-4'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Significance of Substituted Biphenyls

The biphenyl scaffold represents a cornerstone in the architecture of functional organic molecules, finding extensive application in pharmaceuticals, liquid crystals, and advanced materials.[1][2] The strategic placement of substituents on the biphenyl core allows for the fine-tuning of electronic, steric, and conformational properties, thereby modulating biological activity or material characteristics. This guide focuses on a specific, yet illustrative, example of this molecular tailoring: 4-(3-Buten-1-yl)-4'-methylbiphenyl. While the formal "discovery" of this particular molecule is not extensively documented in seminal publications, its existence and commercial availability point to its utility as a synthetic intermediate or a component in proprietary research. This guide, therefore, will provide a deep dive into the logical synthetic pathways for its creation and the rigorous analytical methods for its characterization, drawing upon established principles of biphenyl chemistry.

Section 1: Strategic Approaches to the Synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl

The construction of the C-C bond linking the two phenyl rings is the central challenge in the synthesis of biphenyls. Modern organometallic cross-coupling reactions provide efficient and versatile solutions. Two of the most robust and widely adopted methods, the Suzuki-Miyaura coupling and Grignard reagent-based cross-coupling, are presented here as primary synthetic routes to 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Suzuki-Miyaura Coupling: A Versatile and Tolerant Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[3][4] Its mild reaction conditions and tolerance of a wide array of functional groups make it a preferred method in modern organic synthesis.[5]

Proposed Synthetic Route:

The synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl via Suzuki-Miyaura coupling can be envisioned through the reaction of 4-methylphenylboronic acid with 1-(4-bromophenyl)but-3-ene or, alternatively, (4-(3-buten-1-yl)phenyl)boronic acid with 4-bromotoluene. The former is often more practical due to the commercial availability and stability of 4-methylphenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Detailed Experimental Protocol (Representative):

-

Reactant Preparation: In a reaction vessel, combine 4-methylphenylboronic acid (1.2-1.5 equivalents), 1-(4-bromophenyl)but-3-ene (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a base like sodium carbonate (2-3 equivalents).[6]

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[6]

-

Degassing: To prevent catalyst deactivation by oxygen, thoroughly degas the reaction mixture by bubbling an inert gas, such as argon or nitrogen, through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Grignard Reagent-Based Cross-Coupling: A Classic and Powerful Method

The use of Grignard reagents in cross-coupling reactions, often referred to as Kumada coupling when catalyzed by nickel or palladium, is another powerful method for forming C-C bonds.[7] This approach involves the reaction of a Grignard reagent with an organic halide.

Proposed Synthetic Route:

For the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl, a Grignard reagent can be prepared from either 4-bromotoluene or 1-(4-bromophenyl)but-3-ene. The reaction of p-tolylmagnesium bromide with 1-(4-bromophenyl)but-3-ene is a feasible approach.

Caption: Proposed Grignard-based synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Detailed Experimental Protocol (Representative):

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium surface.[8]

-

Prepare a solution of 4-bromotoluene in anhydrous diethyl ether or THF and add a small portion to the magnesium.[9][10]

-

Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[10]

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[10]

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 1-(4-bromophenyl)but-3-ene and a nickel or palladium catalyst (e.g., NiCl₂(dppp) or Pd(PPh₃)₄) in anhydrous THF.

-

Cool this mixture in an ice bath.

-

Slowly add the prepared p-tolylmagnesium bromide solution to the mixture via a dropping funnel.[7]

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.[7]

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Section 2: Isolation and Purification

The isolation and purification of the final product are critical to obtaining 4-(3-Buten-1-yl)-4'-methylbiphenyl with high purity.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of the target compound.

Key Considerations:

-

Column Chromatography: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate in a high hexane ratio, is likely to be effective for separating the non-polar product from more polar impurities.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an excellent final purification step. Given the reported melting point of 54 °C, this is a viable option.

Section 3: Characterization and Data

The structural confirmation and purity assessment of the synthesized 4-(3-Buten-1-yl)-4'-methylbiphenyl are achieved through a combination of spectroscopic and physical methods.

Table 1: Physicochemical Properties of 4-(3-Buten-1-yl)-4'-methylbiphenyl

| Property | Value | Reference |

| CAS Number | 117713-14-1 | |

| Molecular Formula | C₁₇H₁₈ | |

| Molecular Weight | 222.33 g/mol | |

| Appearance | Solid | |

| Melting Point | 54 °C | |

| Purity (Typical) | 99% |

Spectroscopic Analysis:

Table 2: Predicted Spectroscopic Data for 4-(3-Buten-1-yl)-4'-methylbiphenyl

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃) | Aromatic Protons: Multiplets in the range of δ 7.1-7.6 ppm. Vinyl Protons: A multiplet for the internal vinyl proton (-CH=) around δ 5.8-6.0 ppm and multiplets for the terminal vinyl protons (=CH₂) around δ 5.0-5.2 ppm. Aliphatic Protons: Triplets and quartets for the two methylene groups (-CH₂-CH₂-) in the range of δ 2.4-2.8 ppm. Methyl Protons: A singlet for the aryl-methyl group (-CH₃) around δ 2.4 ppm. |

| ¹³C NMR (CDCl₃) | Aromatic Carbons: Signals in the range of δ 125-142 ppm. Vinyl Carbons: Signals for the internal (-CH=) and terminal (=CH₂) carbons around δ 138 ppm and δ 115 ppm, respectively. Aliphatic Carbons: Signals for the two methylene carbons in the range of δ 30-40 ppm. Methyl Carbon: A signal for the aryl-methyl carbon around δ 21 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 222. Key Fragments: Fragments corresponding to the loss of the butenyl group and other characteristic cleavages of the biphenyl structure. |

| IR (KBr or neat) | Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. Aliphatic C-H Stretch: Peaks around 2850-2960 cm⁻¹. C=C Stretch (Vinyl): A peak around 1640 cm⁻¹. Aromatic C=C Stretch: Peaks in the range of 1400-1600 cm⁻¹. |

Section 4: Applications and Future Outlook

Biphenyl derivatives are integral to various fields of research and development.[6][13] The presence of a terminal alkene in 4-(3-Buten-1-yl)-4'-methylbiphenyl makes it a particularly interesting building block. This functional group can undergo a variety of subsequent chemical transformations, such as polymerization, hydroboration-oxidation, or metathesis reactions, allowing for its incorporation into larger and more complex molecular architectures.

Potential areas of application include:

-

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules, and the butenyl chain could be modified to tune the mesophase properties.[2]

-

Medicinal Chemistry: As a synthetic intermediate, this compound could be used to build more complex molecules with potential biological activity, such as novel androgen receptor degraders or other therapeutic agents.[1]

-

Materials Science: The polymerizable nature of the butenyl group makes it a candidate for the development of novel polymers with specific optical or electronic properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, isolation, and characterization of 4-(3-Buten-1-yl)-4'-methylbiphenyl. By leveraging established and robust synthetic methodologies like the Suzuki-Miyaura and Grignard-based cross-coupling reactions, researchers can efficiently access this valuable substituted biphenyl. The detailed protocols and characterization data presented herein serve as a practical resource for scientists and professionals in organic synthesis, drug discovery, and materials science, enabling further exploration and application of this and related compounds.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry.

- Jasperse, J. Grignard Reaction. Chem 355.

- Organic Synthesis. Suzuki-Miyaura Coupling.

- Royal Society of Chemistry. Supporting Information. 2019.

- Chemistry LibreTexts. The Grignard Reaction (Experiment). 2024.

- Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl.

- Royal Society of Chemistry. Electronic Supplementary Information.

- Organic Syntheses. 4-methoxy-2'-methylbiphenyl.

- Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. 2025.

- Chemguide. An Introduction to Grignard Reagents.

- PrepChem.com. Synthesis of 4-methylbiphenyl.

- Sigma-Aldrich. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1.

- Benchchem. An In-depth Technical Guide to 4-Methylbiphenyl. 2025.

- Benchchem. An In-Depth Technical Guide to the Early Synthesis Methods of 4-Methylbiphenyl. 2025.

- Organic Chemistry Portal. Suzuki Coupling.

- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proc Jpn Acad Ser B Phys Biol Sci. 2004;80(7):359-71.

- Benchchem. The Diverse Biological Landscape of 4-Methylbiphenyl and Its Derivatives: A Technical Guide. 2025.

- Li, A., et al. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorg Chem. 2024;148:107433.

- Tokyo Chemical Industry. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1.

- Sigma-Aldrich. 4-(3-Buten-1-yl)-4'-methylbiphenyl.

- Wang, Y., et al. Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. Shiyou Xuebao, Shiyou Jiagong/Acta Petrolei Sinica (Petroleum Processing Section). 2004;20(1):6-11.

- Yuan, J., et al. 2,3-Bis[(3-methylbiphenyl-4-yl)imino]butane. Acta Crystallogr Sect E Struct Rep Online. 2013;70(Pt 1):o455.

- Wang, Y., et al. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. 2023;28(21):7308.

- MedChemica. Publications & Patents. 2025.

- Sigma-Aldrich. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1.

- Benchchem. Spectroscopic and Synthetic Profile of 4-(2,4-Dimethylphenyl)-1-butene: A Technical Overview. 2025.

- Woźniak, M. K., et al. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-Methylphenyl)Propan-1-One (3-Methyl-Ethylcathinone, 3-MEC). Crystals (Basel). 2019;9(11):555.

- Szymańska, N., et al. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules. 2023;28(12):4725.

- Boja, J. W., et al. Novel 4'-substituted and 4',4"-disubstituted 3 alpha-(diphenylmethoxy)tropane analogs as potent and selective dopamine uptake inhibitors. J Med Chem. 1995;38(20):3933-40.

Sources

- 1. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(3-Buten-1-yl)-4'-methylbiphenyl | 117713-14-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl via Suzuki-Miyaura Cross-Coupling: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl, a valuable biphenyl derivative, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. We will delve into the reaction mechanism, optimization of critical parameters, and present a validated protocol for this specific transformation.

Introduction: The Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in forming carbon-carbon (C-C) bonds.[1][2] Developed by Akira Suzuki, this palladium-catalyzed reaction joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[3][4] Its widespread adoption in both academic and industrial laboratories, particularly in pharmaceutical and materials science, stems from its mild reaction conditions, broad functional group tolerance, and the generation of non-toxic, easily removable byproducts.[5][6]

The synthesis of substituted biphenyls, such as 4-(3-Buten-1-yl)-4'-methylbiphenyl, is of significant interest due to the prevalence of the biphenyl motif in pharmaceuticals and functional materials.[2][7] The Suzuki-Miyaura coupling provides a direct and efficient route to such compounds.[8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][9] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][10]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 4-bromo- or 4-iodotoluene) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) species.[3][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[11]

-

Transmetalation: This step involves the transfer of the organic group (the 3-butenylphenyl group) from the organoboron reagent to the palladium(II) complex. The presence of a base is essential for this step. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[1][12] This is often the rate-determining step of the cycle.[13]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Parameter Optimization

The success of the Suzuki-Miyaura coupling for the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl hinges on the careful selection of several key components.

Organoboron Reagent

For this synthesis, the crucial organoboron partner is a 4-(3-buten-1-yl)phenylboron species. While boronic acids are commonly used, boronate esters, such as pinacol esters, offer advantages in terms of stability, ease of purification, and handling.[9][14] Potassium trifluoroborates are another class of air- and moisture-stable crystalline solids that can be effective coupling partners.[15] The choice between these reagents can depend on commercial availability or the synthetic route chosen to prepare the organoboron compound.

Aryl Halide

The aryl halide partner for this synthesis is a 4-halotoluene. The reactivity order is I > Br >> Cl.[16] While 4-iodotoluene will generally react faster and under milder conditions, 4-bromotoluene is often a more cost-effective and readily available starting material. The use of aryl chlorides is possible but typically requires more active catalyst systems.[11][17]

Palladium Catalyst and Ligand

A wide array of palladium catalysts can be employed for the Suzuki-Miyaura reaction.[5] Common choices include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[9][12] The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. The choice of ligand is critical, as it stabilizes the palladium center and influences the reactivity of the catalyst.[6] For couplings involving alkenyl boronic acids or esters, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky dialkylbiaryl phosphines like XPhos can be highly effective.[6]

Base

The base plays a crucial role in the transmetalation step by activating the boronic acid or ester.[1][12] Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The choice of base can significantly impact the reaction yield and rate, and is often dependent on the specific substrates and solvent system.[1][11] Cesium carbonate is often used for more challenging couplings due to its higher solubility in organic solvents.[1]

Solvent

The Suzuki-Miyaura reaction is known for its versatility in solvent choice.[4] Common solvents include toluene, dioxane, and tetrahydrofuran (THF).[9] Often, a biphasic system with water is used, which can facilitate the dissolution of the inorganic base.[4][8] The use of aqueous media is also considered a "green" chemistry approach.[8]

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Materials and Equipment

-

Reactants: 4-Bromotoluene, 4-(3-Buten-1-yl)phenylboronic acid pinacol ester, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃).

-

Solvents: Toluene, Ethanol, Deionized water.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, inert atmosphere setup (e.g., Schlenk line with nitrogen or argon), separatory funnel, rotary evaporator, column chromatography setup.

Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis.

Figure 2: Experimental workflow for the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 1.0 equiv), 4-(3-buten-1-yl)phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[12][18]

-

Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent Addition: Add a 4:1 mixture of toluene and water (20 mL) to the flask.

-

Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[19]

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 30 mL of water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[18]

-

Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-Buten-1-yl)-4'-methylbiphenyl.

Data and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to synthesize biphenyl derivatives. The precise yield for the target molecule will be dependent on the successful optimization of these conditions.

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Bromotoluene (1.0 equiv) | A balance of reactivity and cost-effectiveness. |

| Boronic Ester | 4-(3-Buten-1-yl)phenylboronic acid pinacol ester (1.2 equiv) | The excess boronic ester drives the reaction to completion. |

| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium precatalyst. |

| Ligand | PPh₃ (4 mol%) | A standard phosphine ligand for Suzuki couplings. |

| Base | K₂CO₃ (2.0 equiv) | An effective and commonly used inorganic base.[1] |

| Solvent | Toluene/Water (4:1) | A biphasic system that facilitates dissolution of reagents. |

| Temperature | 80-90 °C | Provides sufficient thermal energy for the reaction to proceed. |

| Expected Yield | 75-90% | Typical yield range for Suzuki-Miyaura couplings of this type. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use fresh catalyst. |

| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1] | |

| Low reaction temperature | Increase the reaction temperature. | |

| Formation of Homocoupled Byproducts | Presence of oxygen | Ensure thorough degassing of the reaction mixture. |

| Protodeborylation of Boronic Ester | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-(3-Buten-1-yl)-4'-methylbiphenyl. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired product can be achieved. This protocol provides a robust starting point for researchers, and further optimization may be necessary depending on the specific laboratory conditions and reagent purity. The mechanistic insights provided should aid in troubleshooting and adapting the procedure for the synthesis of other biphenyl derivatives.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5482. [Link]

-

Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(9), 763-780. [Link]

-

The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Chemistry – An Asian Journal. (2024). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Organic Syntheses. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. [Link]